molecular formula C12H15N3O4 B13385798 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one

Cat. No.: B13385798
M. Wt: 265.26 g/mol
InChI Key: ZRFXOICDDKDRNA-UHFFFAOYSA-N
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Description

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one is a synthetic compound that belongs to the class of pyrimidine nucleosides These compounds are characterized by a pyrimidine base attached to a ribosyl or deoxyribosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a sugar moiety under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve specific temperature ranges, solvent systems, and pH adjustments.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes, including DNA and RNA synthesis.

    Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes involved in nucleic acid synthesis, thereby affecting cellular replication and transcription processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2’-deoxycytidine: This compound is similar in structure but contains an iodine atom instead of a prop-1-ynyl group.

    4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidin-2(1H)-one: This compound has a methyl group instead of a prop-1-ynyl group.

Uniqueness

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the prop-1-ynyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one is a complex organic compound with significant pharmaceutical potential, particularly in the field of antiviral therapy. This compound features a pyrimidine core, which is integral to various biologically active molecules, especially nucleosides and nucleotides. The unique structural attributes of this compound enhance its reactivity and biological activity, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3O6. Its structure includes multiple functional groups that contribute to its chemical properties and biological functions:

  • Pyrimidine ring : Central to its biological activity.
  • Amino group : Participates in nucleophilic substitutions.
  • Hydroxymethyl group : Can undergo oxidation reactions.
  • Propynyl group : Allows for further derivatization through specific reactions.

Biological Activity

Research indicates that this compound exhibits significant antiviral activity. It has been shown to modulate cellular pathways involved in viral replication and may induce apoptosis in infected cells. The structural features suggest potential interactions with key enzymes involved in nucleotide metabolism, making it a candidate for further investigation in antiviral therapies.

In vitro studies suggest that this compound inhibits key enzymes such as polymerases or kinases essential for viral life cycles. This inhibition leads to a reduction in viral load within infected cells.

Comparative Analysis with Related Compounds

The compound shares structural similarities with other nucleoside analogs, which are known for their therapeutic applications:

Compound NameStructureUnique Features
2'-DeoxycytidineC9H13N3O4Essential component of DNA; lacks propynyl group
CytidineC9H13N3O4Natural nucleoside; does not contain alkynyl functionality
5-FluorouracilC4H3FN2O2Anticancer drug; halogenated pyrimidine derivative

The unique propynyl substituent in this compound may enhance its reactivity and therapeutic potential compared to these structurally related compounds.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antiviral Activity : In a study focusing on the inhibition of viral replication, this compound demonstrated significant reductions in viral titers when tested against various RNA viruses. The mechanism was attributed to the compound's ability to interfere with viral polymerase activity.
  • Apoptosis Induction : Another investigation revealed that treatment with this compound led to increased apoptosis in infected cells, suggesting a dual mechanism of action—both inhibiting replication and promoting cell death in compromised cells.

Properties

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFXOICDDKDRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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